p-Phenetidine, 3-methoxy-alpha-phenoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Phenetidine, 3-methoxy-alpha-phenoxy- is a Drug / Therapeutic Agent.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Pharmaceuticals p-Phenetidine, 3-methoxy-alpha-phenoxy- serves as a precursor or intermediate in synthesizing various therapeutic agents.

- Antioxidants The compound exhibits antioxidant properties, attributed to its methoxy and phenolic hydroxyl groups, which enhance its free radical scavenging ability, crucial for mitigating oxidative stress in biological systems. Derivatives of p-Phenetidine have been explored for potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Synthesis Methods Several synthesis methods have been documented for p-Phenetidine, 3-methoxy-alpha-phenoxy-. One approach involves reacting p-phenetidine with appropriate aldehydes under reflux conditions to form Schiff bases, which can then be cyclized to yield the desired compound. Another method includes introducing the methoxy group through methylation reactions involving dimethyl sulfate or methyl iodide in the presence of a base.

Reactivity and Interactions

The reactivity of p-Phenetidine, 3-methoxy-alpha-phenoxy- is due to its functional groups. The methoxy group enhances its electron-donating ability, making it a potential candidate for various electrophilic substitution reactions. It can also undergo oxidation reactions, such as the oxidative removal of the p-ethoxyphenyl group using ceric ammonium nitrate, yielding products that retain the core structure while modifying substituents . Interaction studies have explored its reactivity with oxidizing agents and its potential synergistic effects when combined with other antioxidants or therapeutic agents.

Structural Similarity and Unique Properties

The uniqueness of p-Phenetidine, 3-methoxy-alpha-phenoxy- lies in its combination of both methoxy and phenoxy groups, enhancing its solubility and biological activity compared to similar compounds. This structural configuration allows for diverse reactivity patterns and potential applications in medicinal chemistry.

Table of Structurally Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| p-Ethoxyaniline | Ethoxy group instead of methoxy | Used as an intermediate in dye synthesis |

| p-Methoxyaniline | Methoxy group only | Exhibits different solubility characteristics |

| Phenol | Hydroxyl group on benzene | Stronger acidity and hydrogen bonding capabilities |

| 3-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Notable antioxidant activity |

Propiedades

Número CAS |

15382-86-2 |

|---|---|

Fórmula molecular |

C15H17NO3 |

Peso molecular |

259.3 g/mol |

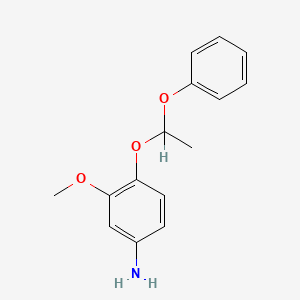

Nombre IUPAC |

3-methoxy-4-(1-phenoxyethoxy)aniline |

InChI |

InChI=1S/C15H17NO3/c1-11(18-13-6-4-3-5-7-13)19-14-9-8-12(16)10-15(14)17-2/h3-11H,16H2,1-2H3 |

Clave InChI |

FDMDFGIHEKPQTE-UHFFFAOYSA-N |

SMILES |

CC(OC1=CC=CC=C1)OC2=C(C=C(C=C2)N)OC |

SMILES canónico |

CC(OC1=CC=CC=C1)OC2=C(C=C(C=C2)N)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

p-Phenetidine, 3-methoxy-alpha-phenoxy- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.